2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid
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Overview
Description
2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid typically involves multiple steps, starting with the formation of the thieno[2,3-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}propanoic acid
- 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}butanoic acid
Uniqueness
Compared to similar compounds, 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid stands out due to its specific functional groups and structural configuration. These unique features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 2-{[3-amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid (CAS No. 923553-63-3) is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C18H20F3N3OS, with a molecular weight of 383.43 g/mol. The structure includes a thieno[2,3-b]pyridine core, which is significant for its biological activity due to its interactions with various biological targets.
- Kinase Inhibition : The thieno[2,3-b]pyridine scaffold is known for its role in inhibiting kinases, which are critical in cancer cell proliferation and survival. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth and angiogenesis, similar to established kinase inhibitors .
- Anti-inflammatory Activity : Recent research indicates that derivatives of thieno[2,3-b]pyridine exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The compound's ability to suppress COX-2 activity suggests potential applications in treating inflammatory diseases .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various in vitro assays:
Assay Type | IC50 Value (μM) | Reference |
---|---|---|
COX-2 Inhibition | 0.04 ± 0.09 | |
VEGFR-2 Kinase Inhibition | 0.20 | |
Antiproliferative Activity (HL-60) | 10.32 |
The IC50 values indicate the concentration required to inhibit 50% of the target enzyme or cell line activity. These findings underscore the compound's potential as a therapeutic agent.
Case Studies
- Anticancer Activity : A study involving human leukemia (HL-60) cells demonstrated that the compound exhibited significant antiproliferative effects, with an IC50 value comparable to standard chemotherapeutic agents . This suggests potential utility in cancer treatment protocols.
- Inflammation Models : In vivo models assessing paw edema and granuloma formation showed that this compound effectively reduced inflammation markers, indicating its therapeutic promise in managing inflammatory conditions .
Properties
IUPAC Name |
2-[[3-amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-3-6-5(2)9(14(15,16)17)8-10(18)11(24-13(8)20-6)12(23)19-4-7(21)22/h3-4,18H2,1-2H3,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKYRZAGSZPIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C(=C(SC2=N1)C(=O)NCC(=O)O)N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.